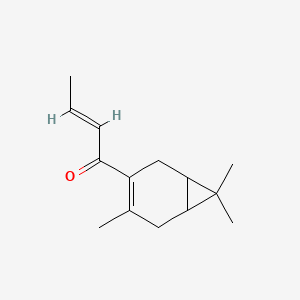![molecular formula C31H49Cl2NO B12689332 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 93982-10-6](/img/structure/B12689332.png)
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with a unique structure that combines phenolate and azanium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves multiple steps. One common method includes the reaction of tert-butylphenol with a chlorinating agent to form the dichloro(phenyl)methyl intermediate. This intermediate is then reacted with dodecyl-dimethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are crucial in optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolates .
Applications De Recherche Scientifique
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mécanisme D'action
The mechanism by which 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolate group can participate in hydrogen bonding and electrostatic interactions, while the azanium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di-tert-butylphenol: A similar compound with antioxidant properties, commonly used in the stabilization of polymers and other materials.
Dodecyl-dimethylamine: A related compound used in surfactants and detergents.
Uniqueness
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combination of phenolate and azanium groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
93982-10-6 |
|---|---|
Formule moléculaire |
C31H49Cl2NO |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N.C10H14O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-10(2,3)8-6-4-5-7-9(8)11/h13-15,17-18H,4-12,16,19H2,1-3H3;4-7,11H,1-3H3/q+1;/p-1 |
Clé InChI |
IDERQIVKNPWRRM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC(C)(C)C1=CC=CC=C1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


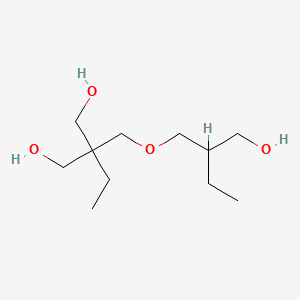
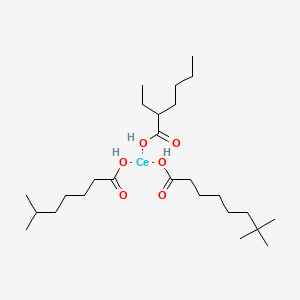
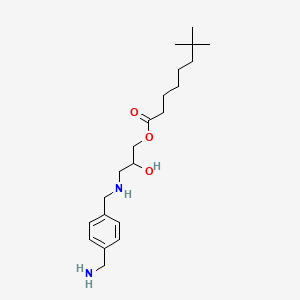
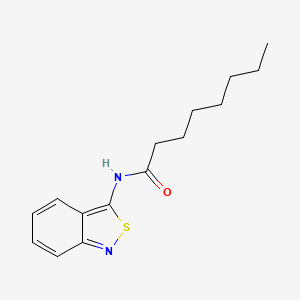
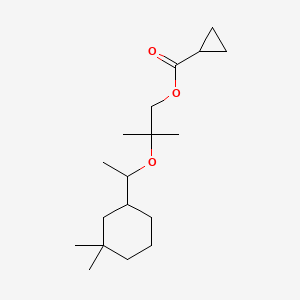
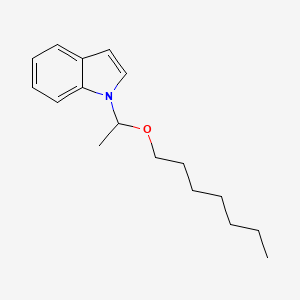
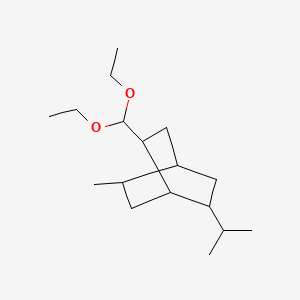
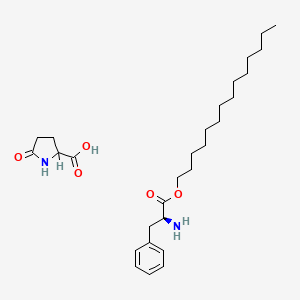
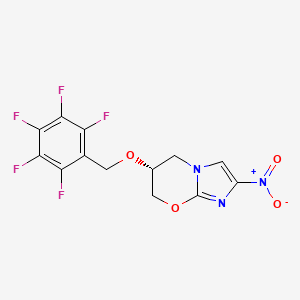
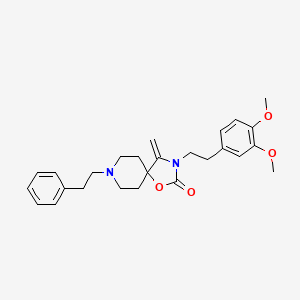
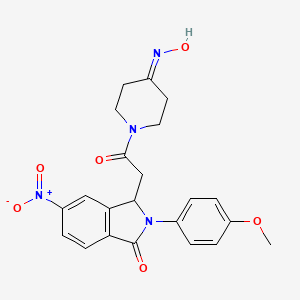
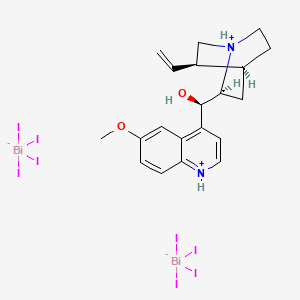
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
